8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride
Overview
Description
8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the formula C6H7Cl2N3. Its molecular weight is 192.05 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been well studied in the past decade. The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride consists of 6 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Development of Industrial Processes : The scaffold of 3-Aminoimidazo[1,2-a]pyrazine, closely related to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, has been efficiently synthesized using the Groebke–Blackburn–Bienaymé cyclisation. This process has been scaled up, achieving high yield and purity, and is significant in the preparation of various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).
Chemiluminescent Properties : Compounds synthesized from 2-amino-3,5-dibromopyrazine, including structures similar to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have been shown to possess 'pseudo-flash' chemiluminescence, a property valuable in various scientific applications (Adamczyk et al., 2003).
Biomedical Research
Antimicrobial and Antitumor Activity : Derivatives of imidazo[1,2-a]pyrazine, akin to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have shown promising results in antimicrobial, antituberculosis, and antitumor activities. This highlights the potential of these compounds in the development of new drugs for these applications (Kumaresan, 2014).
Synthesis of Novel Compounds with Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized and demonstrated significant antimicrobial activity, showing the potential of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine derivatives in this field (Jyothi & Madhavi, 2019).
Advanced Material Science
- Application in Polyester Fibres : Pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines, which are structurally related to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have been applied to polyester fibers as disperse dyes, indicating the utility of these compounds in material sciences (Rangnekar, 2007).
Drug Development and Design
- Potential Treatment of Alzheimer's Disease : Compounds such as 8-amino-5,6-dihydroimidazo[1,2-a]pyrazine derivatives, related to 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine, have been studied for their potential in inhibiting β-secretase, an enzyme crucial in the formation of amyloid plaques associated with Alzheimer's Disease (Abdel-Magid, 2012).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of these compounds provide new initiatives to chemists towards their synthesis . The ecological impact of the methods and the mechanistic aspects are also given emphasis .
properties
IUPAC Name |
8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1,3H,2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKOKLUXPZASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C(C2=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383503 | |
Record name | 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride | |
CAS RN |
143592-06-7 | |
Record name | 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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